Ethyl(2-isopropylphenyl)sulfane

Description

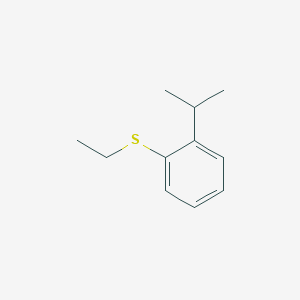

Ethyl(2-isopropylphenyl)sulfane is a sulfur-containing organic compound characterized by a sulfane sulfur atom (S⁰ oxidation state) bonded to an ethyl group and a 2-isopropylphenyl substituent. Structurally, it belongs to the aryl alkyl sulfide family, where steric and electronic effects of the substituents significantly influence its reactivity and physicochemical properties.

Sulfane sulfur compounds, including this derivative, are of interest due to their roles in biological systems (e.g., antioxidant activity) and synthetic applications (e.g., catalysis or cyanide detoxification pathways) .

Properties

IUPAC Name |

1-ethylsulfanyl-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPYUMYYGUDXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-isopropylphenyl)sulfane typically involves the reaction of 2-isopropylphenylmagnesium bromide with diethyl disulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-isopropylphenylmagnesium bromide+diethyl disulfide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-isopropylphenyl)sulfane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Ethyl-substituted derivatives.

Scientific Research Applications

Ethyl(2-isopropylphenyl)sulfane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2-isopropylphenyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the isopropyl and ethyl groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl(2-isopropylphenyl)sulfane shares structural and functional similarities with other aryl alkyl sulfides, thiols, and persulfides. Below is a comparative analysis based on reactivity, antioxidant capacity, and analytical detectability:

Table 1: Key Properties of this compound and Analogous Compounds

Key Findings

Reactivity in Synthesis :

- Substitution of methyl groups in thioanisole with ethyl or isopropyl groups (to form this compound) proceeds with moderate to good yields under copper-catalyzed conditions. This contrasts with thioanisole itself, which exhibits higher reactivity due to reduced steric hindrance .

- Side reactions involving α-CH₂ bonds (common in benzyl/phenethyl sulfides) are absent in this compound, likely due to the stabilizing steric effects of the isopropyl group .

Its sulfane sulfur atom may confer mild antioxidant activity, but this is speculative without direct data .

Analytical Detection :

- This compound can be quantified using isotope dilution mass spectrometry (MS). Triarylphosphine reagents react with sulfane sulfurs to form phosphine sulfides, which are spiked with isotope-labeled internal standards for precise concentration determination . This method outperforms traditional cyanide-based assays (used for persulfides) in specificity and sensitivity .

Steric and Electronic Effects

- The isopropyl group at the ortho position introduces steric bulk, reducing nucleophilic attack susceptibility compared to methyl or ethyl analogs. This steric shielding may enhance stability in storage or reaction conditions.

Contradictions and Limitations

- emphasizes the antioxidant superiority of persulfides (RSSH) over thiols (RSH), but this compound’s sulfane sulfur (S⁰) may exhibit intermediate reactivity. Direct comparative studies are lacking.

- Synthesis yields for this compound are described as "moderate to good" , but exact quantitative data are absent, limiting rigorous comparison with other sulfides.

Biological Activity

Ethyl(2-isopropylphenyl)sulfane is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a 2-isopropylphenyl moiety attached to a sulfur atom. This unique structure influences its chemical reactivity and biological interactions. The compound can undergo various transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield thiols.

The biological activity of this compound is largely attributed to its interaction with cellular components. The sulfane group can participate in redox reactions, impacting cellular redox balance and signaling pathways. Additionally, the compound may inhibit specific enzymes or proteins, leading to altered metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various microorganisms, it has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Efficacy against Bacteria : The compound demonstrated a minimum inhibitory concentration (MIC) that effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : this compound has also been evaluated for antifungal properties, showing potential in inhibiting fungal strains responsible for infections in immunocompromised patients.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its derivatives have been investigated for their ability to induce apoptosis in cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

- Mechanistic Insights : The proposed mechanism involves the induction of oxidative stress within cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

A comparative analysis with other sulfane compounds reveals that this compound has unique properties due to its specific substitution pattern. This structural uniqueness contributes to differences in solubility, reactivity, and biological activity compared to related compounds such as Ethyl(2-methylphenyl)sulfane and Ethyl(2-tert-butylphenyl)sulfane.

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique ethyl and isopropyl substitutions |

| Ethyl(2-methylphenyl)sulfane | Moderate | Low | Simpler structure with fewer steric effects |

| Ethyl(2-tert-butylphenyl)sulfane | Low | Moderate | Bulky tert-butyl group affecting reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Salmonella enterica showed a significant reduction in bacterial load when treated with this compound compared to controls, indicating its potential use as a biocide in food safety applications .

- Cancer Cell Line Research : In a study assessing the effects of various sulfane derivatives on cancer cells, this compound was found to induce apoptosis through oxidative stress mechanisms, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.